Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloromethyl, cyano, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a chalcone derivative.
Introduction of Functional Groups: The amino, chloromethyl, and cyano groups are introduced through nucleophilic substitution and addition reactions. For example, the chloromethyl group can be introduced using chloromethylation reagents under controlled conditions.
Esterification: The carboxylate group is introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and chloromethyl groups.
Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield a nitro derivative, while reduction of the cyano group may produce an amine derivative.
Scientific Research Applications
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its diverse functional groups.
Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate involves its interaction with molecular targets through its functional groups. For example:
Amino Group: Can form hydrogen bonds with biological targets, influencing enzyme activity or receptor binding.
Chloromethyl Group: Can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules.
Cyano Group: Can participate in electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate can be compared with similar compounds such as:
Ethyl 6-amino-2-(bromomethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-difluorophenyl)-4H-pyran-3-carboxylate: Contains difluorophenyl instead of dichlorophenyl, affecting its electronic properties and biological activity.
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dimethylphenyl)-4H-pyran-3-carboxylate: The dimethylphenyl group introduces steric effects that influence the compound’s interactions and reactivity.
Properties
Molecular Formula |
C16H13Cl3N2O3 |
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Molecular Weight |
387.6 g/mol |
IUPAC Name |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H13Cl3N2O3/c1-2-23-16(22)14-12(6-17)24-15(21)10(7-20)13(14)9-4-3-8(18)5-11(9)19/h3-5,13H,2,6,21H2,1H3 |
InChI Key |
PWHWQWCFCWQAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C=C2)Cl)Cl)C#N)N)CCl |
Origin of Product |
United States |
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